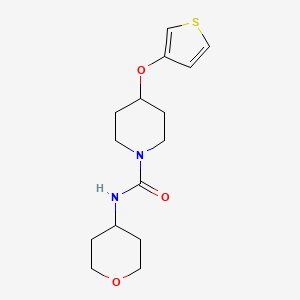
6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H18FN3O and its molecular weight is 287.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Potential Inhibitor of Nicotinamide Phosphoribosyltransferase
The compound 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one has been studied for its potential as an inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). This enzyme is involved in increasing sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres. The compound's molecular docking with the enzyme and its structural analysis through single-crystal X-ray diffraction and Hirshfeld surface analysis are significant in understanding its potential inhibitory action (Venkateshan et al., 2019).
2. Anticonvulsant Properties
Research has been conducted on the structural and electronic properties of compounds similar to this compound, focusing on their potential as anticonvulsant drugs. Crystal structures of related compounds have been solved and analyzed, shedding light on the inclination of the phenyl ring and the orientation of the piperidine-like group, which may influence anticonvulsant activity (Georges et al., 1989).
3. Role in β-1,3-Glucan Synthase Inhibition
A related study identified derivatives of pyridazinone as β-1,3-glucan synthase inhibitors, indicating potential applications in treating fungal infections. One such compound showed efficacy in a mouse model of Candida glabrata infection, highlighting the therapeutic potential of pyridazinone derivatives in antifungal therapy (Ting et al., 2011).
4. Anticancer Potential
Another area of research has been the synthesis and evaluation of pyridazinone derivatives as anticancer agents. Various derivatives of pyridazinone, including those structurally similar to this compound, have been synthesized and evaluated for cytotoxicity against different cancer cell lines. This research contributes to the development of new chemotherapeutic agents (Murty et al., 2011).
5. Antioxidant and Antiangiogenic Properties
Research into pyridazinone derivatives has also explored their antioxidant and antiangiogenic properties. Some derivatives have been found to exhibit significant inhibitory effects on the viability of human cancer cell lines, as well as potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression. Additionally, these compounds have shown notable antioxidant activities (Kamble et al., 2015).
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-14-3-1-13(2-4-14)15-5-6-16(21)20(19-15)11-12-7-9-18-10-8-12/h1-6,12,18H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRZDWQVHIBAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
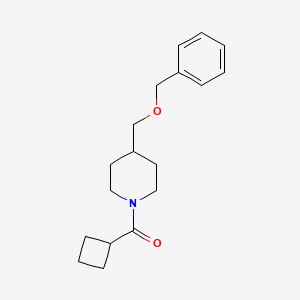
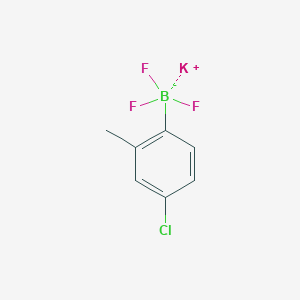
![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)
![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)

![6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2481409.png)

![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)
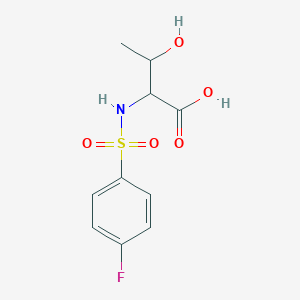
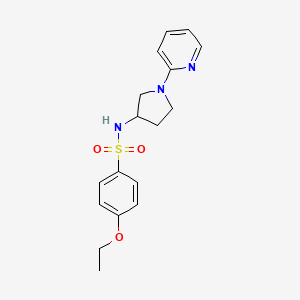

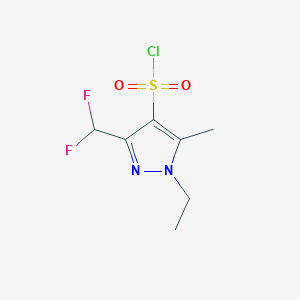
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2481423.png)
